molecular formula C14H9FN2S2 B2874771 4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-30-4

4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2874771
CAS No.: 338398-30-4
M. Wt: 288.36
InChI Key: HOKCLGFCNYWVQG-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiadiazole ring, which is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. The presence of fluorine and phenyl groups further enhances its chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-fluorophenyl thiol with 4-phenyl-1,2,3-thiadiazol-5-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced thiadiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone: Similar structure but with a sulfone group instead of a sulfide.

    4-Phenyl-1,2,3-thiadiazol-5-yl sulfide: Lacks the fluorine atom on the phenyl ring.

    4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfide: Lacks the phenyl group on the thiadiazole ring.

Uniqueness

4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is unique due to the combination of the fluorine atom and the phenyl groups, which may enhance its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

5-(4-fluorophenyl)sulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKCLGFCNYWVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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